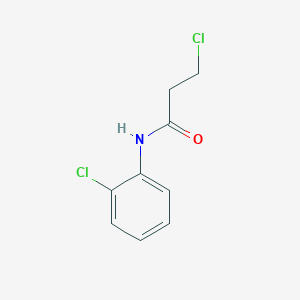

3-chloro-N-(2-chlorophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKFGYQIAQITOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408841 | |

| Record name | 3-chloro-N-(2-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21261-72-3 | |

| Record name | 3-chloro-N-(2-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-chloro-N-(2-chlorophenyl)propanamide

Functional Class: Electrophilic Alkylating Agent / Heterocyclic Precursor Primary Application: Synthesis of 8-chloro-3,4-dihydroquinolin-2(1H)-one scaffolds

Executive Summary & Chemical Identity

3-chloro-N-(2-chlorophenyl)propanamide is a specialized intermediate used primarily in the synthesis of nitrogen-containing heterocycles. Its structural significance lies in its dual functionality: it possesses an amide backbone for hydrogen bonding and a

In drug discovery, this molecule is the critical precursor to 8-chloro-3,4-dihydroquinolin-2(1H)-one via intramolecular Friedel-Crafts alkylation. This quinolinone scaffold is a pharmacophore found in various psychotropic and cardiovascular therapeutic agents.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 3-chloro-N-(2-chlorophenyl)propanamide |

| Molecular Formula | C₉H₉Cl₂NO |

| Molecular Weight | 218.08 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water |

| Reactivity | Susceptible to nucleophilic substitution (Cl displacement) and cyclization |

Synthesis Strategy: The "Masked" Electrophile

The synthesis of 3-chloro-N-(2-chlorophenyl)propanamide requires precise control to prevent premature elimination to the acrylamide (N-(2-chlorophenyl)acrylamide) or polymerization.

Protocol A: Anhydrous Acylation

Rationale: Using 3-chloropropionyl chloride instead of acryloyl chloride provides a more stable intermediate that avoids competitive Michael additions during storage.

Reagents:

-

2-Chloroaniline (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq) - HCl Scavenger

-

Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloroaniline in anhydrous DCM under nitrogen atmosphere. Cool to 0°C to suppress exotherms.

-

Base Addition: Add TEA dropwise. Note: The base is critical to neutralize the HCl generated; failure to remove HCl can protonate the aniline, stalling the reaction.

-

Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes. Maintain temperature <5°C to prevent elimination to the vinyl analogue.

-

Workup: Warm to room temperature (RT) and stir for 2 hours. Wash with 1N HCl (to remove unreacted aniline) followed by saturated NaHCO₃.

-

Isolation: Dry organic layer over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Visualization: Synthesis Workflow

Figure 1: Acylation workflow preventing premature elimination.

Downstream Utility: Intramolecular Cyclization

The primary value of this molecule is its conversion to the dihydroquinolinone lactam. This transformation is an Intramolecular Friedel-Crafts Alkylation .[1]

Mechanism & Causality

Unlike intermolecular reactions, this cyclization is entropically favored (forming a 6-membered ring). However, the electron-withdrawing nature of the amide carbonyl and the ortho-chloro substituent on the benzene ring deactivate the nucleophile. Therefore, superacidic conditions or molten Lewis acids are required to force the ring closure.

Protocol B: The AlCl₃ "Melt" Cyclization

Safety Warning: This reaction evolves copious HCl gas. A scrubber system is mandatory.

-

Mixing: Mix 3-chloro-N-(2-chlorophenyl)propanamide (solid) with anhydrous Aluminum Chloride (AlCl₃) (3.0 eq) in a round-bottom flask. Solvent-free conditions (neat) are often preferred to reach higher internal temperatures.

-

The Melt: Heat the mixture to 120°C–140°C. The solids will melt into a viscous slurry.

-

Reaction Monitoring: Evolution of HCl gas indicates reaction progress. Monitor via TLC (disappearance of the linear amide).

-

Quenching: Cool to 60°C and carefully pour the melt onto crushed ice/HCl mixture. Caution: Highly exothermic hydrolysis of aluminum salts.

-

Purification: Filter the resulting precipitate. The product, 8-chloro-3,4-dihydroquinolin-2(1H)-one , is usually insoluble in acidic water.

Visualization: Cyclization Pathway

Figure 2: Mechanistic pathway for the formation of the dihydroquinolinone scaffold.

Analytical Characterization

To validate the integrity of the synthesized compound before cyclization, the following spectral markers must be confirmed:

| Technique | Diagnostic Marker | Mechanistic Insight |

| ¹H NMR | Triplet at | Confirms the alkyl chloride tail is intact (not eliminated to vinyl). |

| ¹H NMR | Broad singlet at | Confirms amide bond formation. |

| IR Spectroscopy | Band at ~1660-1680 cm⁻¹ (C=O) | Characteristic Amide I stretch. |

| IR Spectroscopy | Absence of ~2260 cm⁻¹ | Confirms no nitrile byproducts (common in some aniline syntheses). |

Safety & Handling (HSE)

-

Skin Sensitization: As an alkylating agent, this compound is a potent skin sensitizer. Double-gloving (Nitrile) is required.

-

Genotoxicity Potential: Alkyl halides can alkylate DNA. Handle in a fume hood with high-efficiency particulate air (HEPA) filtration if handling powder.

-

Reaction Hazards: The AlCl₃ cyclization step generates HCl gas. Use a caustic scrubber (NaOH trap) to neutralize exhaust.

References

-

Friedel-Crafts Acylation & Alkylation Mechanisms.Organic Chemistry Portal.

-

Synthesis of Dihydroquinolinones via Intramolecular Friedel-Crafts Alkylation.National Institutes of Health (NIH) / PMC. (Contextual reference on quinolinone synthesis).

-

[Link]

-

- Preparation of 8-chloroquinolone derivatives.Google Patents (CN103709100A).

-

Intramolecular Friedel-Crafts Reactions for Cyclic Amides.Master Organic Chemistry.

-

[Link]

-

Sources

An In-depth Technical Guide to 3-chloro-N-(2-chlorophenyl)propanamide

This guide provides a comprehensive technical overview of 3-chloro-N-(2-chlorophenyl)propanamide, a halogenated amide with significant potential in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, a validated synthesis protocol, potential applications, and essential safety considerations. The information presented herein is underpinned by established scientific literature and chemical data sources to ensure accuracy and reliability.

Core Compound Identification and Properties

3-chloro-N-(2-chlorophenyl)propanamide is identified by the CAS Number: 21261-72-3 [1][2]. Its chemical structure consists of a propanamide backbone substituted with a chlorine atom at the 3-position and a 2-chlorophenyl group attached to the amide nitrogen. This specific arrangement of functional groups imparts distinct reactivity and potential for further chemical modification.

Physicochemical Data

A summary of the key physicochemical properties of 3-chloro-N-(2-chlorophenyl)propanamide is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO | [1] |

| Molecular Weight | 218.08 g/mol | [1] |

| IUPAC Name | 3-chloro-N-(2-chlorophenyl)propanamide | |

| Appearance | White to off-white crystalline powder (typical) | |

| Melting Point | Data not consistently available | [2] |

| Boiling Point | Data not consistently available | [2] |

| Solubility | Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. |

Synthesis Protocol: Amide Bond Formation

The most common and efficient synthesis of 3-chloro-N-(2-chlorophenyl)propanamide involves the nucleophilic acyl substitution reaction between 2-chloroaniline and 3-chloropropionyl chloride. This reaction is a classic example of amide bond formation, a cornerstone of organic synthesis.

Rationale for Experimental Choices

The selection of reactants and conditions is critical for achieving a high yield and purity of the final product. 2-chloroaniline serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The use of a base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride.

Step-by-Step Experimental Workflow

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroaniline (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction upon the addition of the acid chloride.

-

Acid Chloride Addition: Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the temperature at 0°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-chloro-N-(2-chlorophenyl)propanamide.

Synthesis of 3-chloro-N-(2-chlorophenyl)propanamide.

Applications in Research and Development

3-chloro-N-(2-chlorophenyl)propanamide is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing two reactive chloro-substituents at different positions, allows for selective chemical transformations.

Precursor in Medicinal Chemistry

This compound serves as a scaffold for the development of novel therapeutic agents. The chloro groups can be displaced by various nucleophiles to introduce diverse functional groups, enabling the generation of libraries of compounds for biological screening. For instance, related N-(chlorophenyl)propanamide derivatives have been investigated for their potential antimicrobial and anticancer activities[3]. The core structure is a key building block in the synthesis of compounds with potential biological activity[4].

Intermediate in Organic Synthesis

Beyond medicinal chemistry, 3-chloro-N-(2-chlorophenyl)propanamide is utilized as a building block for the synthesis of various organic molecules. The presence of the amide linkage and the alkyl and aryl halides provides multiple reaction sites for further chemical elaboration, making it a versatile intermediate in multi-step synthetic pathways.

Potential applications of the core compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-chloro-N-(2-chlorophenyl)propanamide.

-

Hazard Identification: While specific toxicity data for this compound is limited, related chloro-amides can be harmful if swallowed, cause skin irritation, and serious eye irritation[5]. It is recommended to handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

3-chloro-N-(2-chlorophenyl)propanamide is a versatile chemical intermediate with significant potential in various fields of chemical research and development. Its straightforward synthesis and multiple reactive sites make it a valuable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). 3-chloro-N-phenylpropanamide. PubChem. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). 3-Chloro-N-cyclopropylcathinone. Retrieved February 2, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

-

Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2849. Retrieved February 2, 2026, from [Link]

Sources

- 1. 21261-72-3 CAS MSDS (3-CHLORO-N-(2-CHLOROPHENYL)PROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

- 4. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 5. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3-Chloro-N-(2-chlorophenyl)propanamide

High-Value Intermediate for Nitrogen Heterocycle Synthesis

Executive Summary

3-chloro-N-(2-chlorophenyl)propanamide (CAS: 21261-72-3) represents a critical "lynchpin" intermediate in the synthesis of privileged medicinal scaffolds. While chemically simple, its structural dual-functionality—possessing both an electrophilic alkyl chloride and a nucleophilic aromatic ring—makes it the ideal precursor for Intramolecular Friedel-Crafts Alkylation .

This guide details the technical specifications, synthetic protocols, and mechanistic nuances required to utilize this compound effectively. Our primary focus is its conversion into 8-chloro-3,4-dihydroquinolin-2(1H)-one , a core scaffold found in varying classes of antipsychotics, cardiotonics, and GPCR modulators.

Chemical Identity & Properties

The following data aggregates physicochemical properties essential for process optimization and analytical method development.

| Property | Specification |

| IUPAC Name | 3-chloro-N-(2-chlorophenyl)propanamide |

| Common Name | |

| CAS Number | 21261-72-3 |

| Molecular Formula | |

| Molecular Weight | 218.08 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 98–101 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Stability | Stable under standard conditions; hydrolyzes in strong base; sensitive to light |

Synthetic Pathways & Protocols

Synthesis of the Core Intermediate

The preparation of 3-chloro-N-(2-chlorophenyl)propanamide is an acylation reaction. While straightforward, the presence of the

Reagents:

-

2-Chloroaniline (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (Solvent, 10V)

Protocol:

-

Dissolution: Dissolve 2-chloroaniline in anhydrous DCM under

atmosphere. Cool to 0°C. -

Base Addition: Add TEA dropwise. Note: The base acts as an HCl scavenger. Exotherm control is critical here to prevent premature elimination.

-

Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes, maintaining internal temperature

. -

Quench & Workup: Stir at room temperature for 2 hours. Quench with 1N HCl (cold). Separate organic layer, wash with brine, dry over

, and concentrate. -

Crystallization: Recrystallize from Ethanol/Hexane to remove traces of amine hydrochloride salts.

Cyclization to 8-chloro-3,4-dihydroquinolin-2(1H)-one

This is the value-generating step. The linear amide is cyclized via an intramolecular Friedel-Crafts alkylation.

Reagents:

-

3-chloro-N-(2-chlorophenyl)propanamide (Starting Material)[1]

-

Aluminum Chloride (

) (2.5 – 3.0 eq) -

Solvent: Melt (neat) or 1,2-Dichlorobenzene (high temp)

Protocol (Melt Method):

-

Mixing: Intimately mix the amide and anhydrous

in a round-bottom flask. -

Heating: Slowly heat the mixture to 120–140°C.

-

Observation: The solid mixture will melt into a viscous dark oil. Evolution of HCl gas indicates reaction progress.

-

-

Monitoring: Hold for 1–2 hours. Monitor via TLC (EtOAc:Hexane 3:7).

-

Target: Disappearance of SM (

) and appearance of the quinolinone (

-

-

Quench: Cool to 60°C and carefully pour onto crushed ice/HCl slurry. Caution: Violent exotherm.

-

Isolation: Filter the resulting precipitate. Wash with water and recrystallize from ethanol.

Mechanistic Insights & Visualization

The transformation relies on the activation of the alkyl chloride by the Lewis Acid (

Reaction Pathway Diagram[3]

Figure 1: Mechanistic bifurcation. Path A leads to the desired heterocycle; Path B leads to the acrylamide impurity.

Critical Control Points (CCP)

-

Stoichiometry: Excess

(>2.5 eq) is required because the amide carbonyl oxygen coordinates with the Lewis Acid, deactivating the first equivalent of catalyst. -

Temperature:

-

Too Low (<80°C): Reaction stalls; intermediate complex accumulates.

-

Too High (>160°C): Polymerization of the acrylamide side-product occurs, leading to "tar" formation.

-

Applications in Drug Discovery[4]

The resulting scaffold, 8-chloro-3,4-dihydroquinolin-2(1H)-one , serves as a versatile template for medicinal chemistry.

-

GPCR Ligands: The lactam nitrogen can be alkylated with piperazine linkers to generate high-affinity dopamine (

) and serotonin ( -

Kinase Inhibitors: The 8-chloro position provides a handle for palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) to extend the molecule into the solvent-accessible pocket of kinase enzymes.

-

Cardiovascular Agents: Substituted dihydroquinolinones have been explored as phosphodiesterase inhibitors (similar to Cilostazol).

Scaffold Diversification Workflow

Figure 2: Divergent synthesis capabilities starting from the cyclized core.

Safety & Handling (MSDS Highlights)

-

Acute Toxicity: The compound is an alkylating agent. It is potentially mutagenic and should be handled in a fume hood.

-

Skin/Eye Contact: Severe irritant. The chloro-linker makes it a potential sensitizer.

-

Incompatibility: Reacts violently with strong oxidizers and strong bases (releases HCl and acrylamides).

References

-

PubChem. (n.d.).[3] 3-chloro-N-(2-chlorophenyl)propanamide (CID 177064). National Library of Medicine. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction: Mechanism & Kinetics. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

ChemSrc. (2023). 3-Chloro-N-(2-chlorophenyl)propanamide Datasheet. Retrieved from [Link]

Sources

- 1. 21261-72-3 CAS MSDS (3-CHLORO-N-(2-CHLOROPHENYL)PROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-chloro-N-(2-chlorophenyl)propanamide

Executive Summary

This technical guide details the optimized synthesis pathway for 3-chloro-N-(2-chlorophenyl)propanamide (CAS: 21261-72-3). This molecule serves as a critical "linker" intermediate, primarily utilized in the synthesis of dihydroquinolinone scaffolds via intramolecular Friedel-Crafts alkylation. These scaffolds are foundational in the development of antipsychotics (e.g., Aripiprazole analogs) and antimalarial agents.

The protocol focuses on the Acyl Chloride Route , selected for its high atom economy, rapid kinetics, and scalability compared to carbodiimide-mediated coupling.

Retrosynthetic Analysis & Pathway Logic

To design the optimal forward synthesis, we first deconstruct the target molecule. The strategic disconnection occurs at the amide bond (

Structural Disconnection

-

Target: 3-chloro-N-(2-chlorophenyl)propanamide[1]

-

Disconnection: Amide bond cleavage.

-

Synthons:

-

Nucleophile: 2-Chloroaniline (sterically hindered, electron-withdrawing ortho-chloro group).

-

Electrophile: 3-Chloropropanoyl chloride (highly reactive acylating agent).

-

Pathway Selection Rationale

While direct coupling of 3-chloropropanoic acid using reagents like EDCI/HOBt is possible, it is kinetically sluggish due to the reduced nucleophilicity of 2-chloroaniline. The Acid Chloride method is superior because:

-

Reactivity: The acyl chloride overcomes the electronic deactivation of the aniline caused by the ortho-chlorine atom.

-

Purification: Byproducts (HCl salts) are water-soluble, simplifying workup.

-

Selectivity: Controlled temperature prevents the displacement of the alkyl chloride (3-position) by the amine.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway showing the nucleophilic acyl substitution.

Experimental Protocol: The Acyl Chloride Route

Safety Warning: 3-Chloropropanoyl chloride is corrosive and a lachrymator. 2-Chloroaniline is toxic and can cause methemoglobinemia. All operations must be performed in a fume hood.

Reagents & Stoichiometry

| Component | Role | Eq. | Rationale |

| 2-Chloroaniline | Substrate | 1.0 | Limiting reagent. |

| 3-Chloropropanoyl chloride | Reagent | 1.1 - 1.2 | Slight excess ensures complete conversion of the aniline. |

| Triethylamine (TEA) | Base | 1.2 - 1.5 | Neutralizes HCl generated; prevents protonation of aniline. |

| Dichloromethane (DCM) | Solvent | 10-15 Vol | Anhydrous. Good solubility for reactants; easy removal. |

Step-by-Step Methodology

-

Preparation (T = 25°C):

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charge 2-Chloroaniline (1.0 eq) and anhydrous DCM (10 volumes).

-

Add Triethylamine (1.2 eq) in one portion. Stir until homogenous.

-

-

Activation (T = 0°C):

-

Cool the reaction mixture to 0–5°C using an ice/water bath.

-

Why? Controlling temperature is critical to prevent the amine from attacking the alkyl chloride (3-chloro position) instead of the carbonyl, which would lead to polymerization or dimerization.

-

-

Addition (T = 0°C → RT):

-

Dilute 3-Chloropropanoyl chloride (1.1 eq) in a small volume of DCM.

-

Add dropwise via the addition funnel over 30–45 minutes.

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

Allow the mixture to warm to Room Temperature (RT) naturally and stir for 3–5 hours.

-

-

Monitoring:

-

Check reaction progress via TLC (System: Hexane/EtOAc 7:3) or HPLC.[2]

-

Endpoint: Disappearance of 2-chloroaniline peak.

-

-

Workup:

-

Quench with water (10 volumes).

-

Separate the organic layer.

-

Wash organic layer sequentially with:

-

1N HCl (removes unreacted aniline).

-

Sat.

(removes unreacted acid/acid chloride). -

Brine.

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from Ethanol/Hexane is typically sufficient.

-

Target Appearance: White to off-white solid.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Downstream Application: The "Why"

The synthesis of 3-chloro-N-(2-chlorophenyl)propanamide is rarely the endpoint. Its primary value lies in its conversion to 7-chloro-3,4-dihydro-2(1H)-quinolinone .

This transformation is an Intramolecular Friedel-Crafts Alkylation . The "3-chloro" group on the propanamide chain acts as the electrophile (activated by Lewis Acid), attacking the aromatic ring to close the lactam ring.

-

Reagents: Aluminum Chloride (

) (melt or in nitrobenzene/1,2-dichlorobenzene). -

Temperature: 120°C - 140°C.

-

Mechanism: The Lewis acid complexes with the alkyl chloride, generating a carbocation-like species which attacks the ortho-position of the aromatic ring (para to the directing amine group).

Figure 3: Downstream conversion to the dihydroquinolinone scaffold.

References

-

EvitaChem. Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide (Analogous Protocol). Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177064, 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from

-

Google Patents. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (US20060079690A1). (Demonstrates the cyclization chemistry of the propanamide intermediate). Retrieved from

-

Organic Chemistry Portal. Synthesis of Dihydroquinolinones. Retrieved from

Sources

"3-chloro-N-(2-chlorophenyl)propanamide" spectroscopic data (NMR, IR, MS)

<_ Technical Guide: Spectroscopic Characterization of 3-chloro-N-(2-chlorophenyl)propanamide

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-chloro-N-(2-chlorophenyl)propanamide (C₉H₉Cl₂NO). As this compound is a specific synthetic intermediate, readily available public spectral data is scarce. Therefore, this document outlines the predicted spectroscopic data based on first principles and established empirical rules, and provides detailed, field-tested protocols for acquiring and interpreting this data. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical methods for structural confirmation and purity assessment. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Molecular Structure

3-chloro-N-(2-chlorophenyl)propanamide is a halogenated secondary amide. Its structure comprises a propanamide backbone with a chlorine substituent at the 3-position and an N-linked 2-chlorophenyl group. The molecular formula is C₉H₉Cl₂NO, with a monoisotopic mass of approximately 217.006 Da and a molecular weight of about 218.08 g/mol .[1][2]

Accurate structural elucidation and purity verification are paramount in chemical synthesis. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity and integrity of a target molecule. This guide will detail the expected spectral signatures of 3-chloro-N-(2-chlorophenyl)propanamide and the methodologies to obtain them.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the chemical environment, connectivity, and relative number of nuclei such as ¹H and ¹³C.

Proton (¹H) NMR Spectroscopy

Principles of Prediction: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as chlorine and the amide carbonyl, deshield nearby protons, shifting their signals downfield to higher ppm values. Spin-spin coupling between non-equivalent protons on adjacent carbons results in signal splitting, described by the n+1 rule.

Predicted ¹H NMR Spectrum:

-

Amide Proton (N-H): A broad singlet is expected, typically in the range of δ 8.0-9.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

-

Aromatic Protons (C₆H₄): The 2-chlorophenyl group contains four aromatic protons. Due to the ortho-chloro substituent, these protons will be in distinct chemical environments, leading to a complex multiplet pattern between δ 7.0 and 8.5 ppm. The proton ortho to both the amide and the chlorine will likely be the most downfield.

-

Methylene Protons (-CH₂-C=O): These two protons are adjacent to the carbonyl group. They are expected to appear as a triplet around δ 2.8-3.2 ppm due to coupling with the adjacent -CH₂Cl group.

-

Methylene Protons (-CH₂Cl): These two protons are adjacent to the electronegative chlorine atom. They are expected to be further downfield, appearing as a triplet around δ 3.8-4.2 ppm due to coupling with the adjacent methylene group.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide (N-H) | 8.0 - 9.5 |

| Aromatic (Ar-H) | 7.0 - 8.5 |

| -CH₂-C=O | 2.8 - 3.2 |

| -CH₂Cl | 3.8 - 4.2 |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

Carbon-13 (¹³C) NMR Spectroscopy

Principles of Prediction: The ¹³C chemical shift range is much wider than for ¹H NMR (~0-220 ppm), making it rare for signals to overlap.[3] The chemical shift is influenced by the hybridization and electronic environment of the carbon atom.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and is expected to appear in the δ 165-175 ppm region.[4]

-

Aromatic Carbons (C₆H₄): Six distinct signals are expected for the aromatic carbons, typically between δ 120-140 ppm. The carbon attached to the nitrogen (C-N) and the carbon attached to the chlorine (C-Cl) will have characteristic shifts influenced by these substituents.

-

Methylene Carbon (-CH₂-C=O): This carbon, adjacent to the carbonyl, is expected around δ 35-45 ppm.

-

Methylene Carbon (-CH₂Cl): This carbon, bonded to chlorine, will be deshielded and is expected around δ 40-50 ppm.

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-N) | 135 - 145 |

| Aromatic (C-Cl) | 125 - 135 |

| Aromatic (C-H) | 120 - 130 |

| Methylene (-CH₂Cl) | 40 - 50 |

| Methylene (-CH₂-C=O) | 35 - 45 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 512-2048 scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Principles of Analysis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (stretching and bending). Specific functional groups have characteristic absorption frequencies.

Predicted Key IR Absorptions:

-

N-H Stretch: A sharp to medium intensity peak is expected around 3300-3250 cm⁻¹ for the amide N-H bond.[5]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Amide I Band): A strong, sharp absorption is characteristic of the amide carbonyl and is expected in the range of 1680-1640 cm⁻¹.[5]

-

N-H Bend (Amide II Band): A medium intensity peak is expected around 1550-1510 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

| Predicted IR Data | |

| Functional Group Vibration | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3250 |

| C=O Stretch (Amide I) | 1680 - 1640 |

| N-H Bend (Amide II) | 1550 - 1510 |

| C-Cl Stretch | 800 - 600 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Principles of Analysis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, we can predict the molecular ion peak and its characteristic isotopic pattern, as well as plausible fragmentation pathways.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The key feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[6] This will result in three main peaks for the molecular ion cluster:

-

M⁺: (containing two ³⁵Cl atoms) at m/z ≈ 217.

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 219.

-

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z ≈ 221.

-

The expected intensity ratio of these peaks will be approximately 9:6:1 .[7][8] This distinctive pattern is a powerful confirmation of the presence of two chlorine atoms.

-

-

Key Fragmentation Patterns: Amides often undergo cleavage of the N-CO bond.[9][10] Common fragmentation pathways include:

-

Loss of the chlorophenylamino radical: Cleavage can form an acylium ion, [Cl-CH₂-CH₂-C=O]⁺, at m/z = 90.

-

Cleavage alpha to the nitrogen: This can lead to the formation of the [Cl-C₆H₄-NH]⁺ fragment at m/z = 126.

-

McLafferty Rearrangement: While less common for this specific structure, it is a possibility in other amides.[11]

-

Integrated Spectroscopic Workflow and Data Validation

A robust characterization relies on the integration of all spectroscopic data. The workflow below illustrates a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

This diagram illustrates the logical flow from synthesis to final structural confirmation. Each spectroscopic technique provides a piece of the puzzle, and consistency across all datasets provides a high degree of confidence in the final assignment. For example, the presence of two chlorine atoms predicted by the MS isotopic pattern should be consistent with the C-Cl bond signals in the IR and the deshielding effects observed in the NMR spectra.

Conclusion

This guide provides a predictive and methodological framework for the complete spectroscopic characterization of 3-chloro-N-(2-chlorophenyl)propanamide. By following the detailed protocols for ¹H NMR, ¹³C NMR, IR, and MS, and cross-validating the results against the predicted data, researchers can achieve unambiguous structural confirmation. This systematic approach ensures the scientific integrity required for drug discovery, process development, and quality control applications.

References

-

NIST Chemistry WebBook. Propanamide, N-(3-chlorophenyl)-2-chloro-. Available at: [Link]

-

PubChem. 3-chloro-N-(2-chlorophenyl)propanamide. Available at: [Link]

-

Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

-

Chemistry LibreTexts. 13C NMR Spectroscopy. Available at: [Link]

-

Chemguide. Mass spectra - the M+2 peak. Available at: [Link]

-

da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19487-19495. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

University of Calgary. Mass Spectroscopy - Isotope Effects. Available at: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

Sources

- 1. PubChemLite - 3-chloro-n-(2-chlorophenyl)propanamide (C9H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 2. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

"3-chloro-N-(2-chlorophenyl)propanamide" physical and chemical properties

Critical Intermediate for 8-Chloro-3,4-dihydroquinolin-2(1H)-one Scaffolds

Executive Summary

3-Chloro-N-(2-chlorophenyl)propanamide (CAS: 21261-72-3) is a specialized halogenated amide intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds. Unlike simple anilides, this molecule possesses a dual-electrophile/nucleophile potential that makes it a strategic precursor for intramolecular Friedel-Crafts cyclization .

Its primary utility lies in the efficient generation of 8-chloro-3,4-dihydroquinolin-2(1H)-one , a core structural motif found in various psychotropic and anticonvulsant agents. This guide outlines the physicochemical profile, validated synthetic protocols, and the mechanistic pathways that drive its application in high-value drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| CAS Number | 21261-72-3 |

| IUPAC Name | 3-chloro-N-(2-chlorophenyl)propanamide |

| Synonyms | N-(2-chlorophenyl)-3-chloropropionamide; 3-Chloro-2'-chloropropionanilide |

| Molecular Formula | C₉H₉Cl₂NO |

| Molecular Weight | 218.08 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | High: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMFLow: Water, Hexanes |

| Melting Point | Note: Specific experimental values for this isomer are rare in public indices.[1][2][3] Analogous ortho-substituted chloroanilides typically melt in the 70–90°C range. |

Structural Analysis

The molecule features two distinct chlorine substitutions:[4][5]

-

Aromatic Chlorine (

at position 2): Provides steric bulk and directs subsequent electrophilic aromatic substitution (EAS) reactions. -

Aliphatic Chlorine (

at position

Synthesis & Manufacturing Protocol

The synthesis of 3-chloro-N-(2-chlorophenyl)propanamide is a nucleophilic acyl substitution reaction. To ensure high purity and prevent the formation of the acrylamide byproduct (via elimination), temperature control is critical.

Reagents & Materials[1][4][7][8][9][10]

-

Substrate: 2-Chloroaniline (1.0 eq)

-

Reagent: 3-Chloropropanoyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Protocol

-

Preparation: Dissolve 2-chloroaniline (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere. Cool the solution to 0–5°C .

-

Addition: Add 3-chloropropanoyl chloride (1.1 eq) dropwise over 30–60 minutes. Crucial: Maintain internal temperature <10°C to prevent premature elimination to the acrylamide.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the aniline.

-

Workup:

-

Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine).

-

Wash with saturated NaHCO₃ (to remove acid byproducts).

-

Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol/Hexane or Toluene is recommended if the crude purity is <95%.

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Advanced Applications: The Dihydroquinolinone Pathway

The primary value of 3-chloro-N-(2-chlorophenyl)propanamide in drug development is its role as a "masked" dihydroquinolinone. Through an intramolecular Friedel-Crafts alkylation , it cyclizes to form the 8-chloro-3,4-dihydroquinolin-2(1H)-one scaffold.

Mechanism: Intramolecular Cyclization

Under Lewis acid catalysis (typically

-

Regioselectivity: The 2-chloro substituent on the aniline ring blocks one ortho position. The cyclization is forced to occur at the remaining ortho position (position 6 of the aniline), resulting in the 8-chloro substitution pattern on the quinolinone.

-

Reaction Conditions:

(2.5 eq), melt or in chlorobenzene, 100–140°C.

Alternative Pathway: Elimination

In the presence of strong bases (e.g.,

Figure 2: Divergent reactivity pathways: Cyclization vs. Elimination.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Acute Toxicity: Harmful if swallowed or absorbed through skin. Chloroanilines are known methemoglobinemia inducers.

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[6]

-

Sensitization: Potential skin sensitizer due to the alkyl chloride moiety (alkylating agent).

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves (double gloving recommended due to DCM permeability).

-

Quench reaction mixtures containing acid chlorides with methanol/water before disposal.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177064, 3-Chloro-N-(4-chlorophenyl)propanamide (Isomer Analog). Retrieved from [Link]

-

Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.[7][8] Chemistry – A European Journal. Retrieved from [Link]

-

Xie, D., & Zhang, S. (2022). Selective Reduction of Quinolin-2(1H)-ones to 3,4-Dihydroquinolin-2(1H)-ones. Journal of Organic Chemistry. (Contextual reference for dihydroquinolinone synthesis). Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. pjps.pk [pjps.pk]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 6. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-chloro-N-(2-chlorophenyl)propanamide" potential biological activity

Mechanistic Potential, Synthetic Utility, and Biological Activity

Executive Summary

3-chloro-N-(2-chlorophenyl)propanamide (CAS: Implicitly derived from precursors) is a halogenated secondary amide characterized by a dual-electrophile/lipophile architecture. While often categorized as a synthetic intermediate, its structure possesses significant pharmacophoric features relevant to drug discovery.[1] This compound serves as a critical "masked" electrophile—capable of acting as a direct alkylating agent or a precursor to acrylamide-based Michael acceptors. Furthermore, it represents a strategic synthon in the construction of 8-chloro-3,4-dihydroquinolin-2(1H)-one scaffolds, a core moiety found in blockbuster neuropsychiatric therapeutics. This guide analyzes its physicochemical properties, predicted biological reactivity, and protocols for its synthesis and cyclization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The molecule consists of a 2-chloroaniline moiety coupled to a 3-chloropropionyl tail. The presence of the

| Property | Value (Predicted/Experimental) | Significance |

| Formula | C | Halogenated Amide |

| Molecular Weight | 218.08 g/mol | Fragment-like space (<300 Da) |

| LogP | ~2.5 - 2.9 | High membrane permeability; CNS penetrant potential |

| H-Bond Donors | 1 (Amide NH) | Receptor binding capability |

| H-Bond Acceptors | 1 (Carbonyl O) | Receptor binding capability |

| Reactivity Class | Alkyl Halide / Amide | Potential covalent modifier (Alkylator) |

Synthesis Protocol: Schotten-Baumann Acylation[11]

The most robust route to 3-chloro-N-(2-chlorophenyl)propanamide involves the nucleophilic acyl substitution of 2-chloroaniline with 3-chloropropionyl chloride. This reaction must be controlled to prevent double acylation or premature elimination to the acrylamide.

Experimental Workflow

Reagents:

-

2-Chloroaniline (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq) as acid scavenger

-

Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Protocol:

-

Preparation: Dissolve 2-chloroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

). Cool the solution to 0°C using an ice bath. -

Base Addition: Add Triethylamine (12 mmol) dropwise. Ensure the temperature remains <5°C to minimize side reactions.

-

Acylation: Slowly add 3-chloropropionyl chloride (11 mmol) diluted in DCM (5 mL) over 15 minutes. The reaction is exothermic.[2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Quench with water (20 mL). Wash the organic layer with 1N HCl (to remove unreacted aniline), followed by saturated

and brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white/off-white crystals.

Mechanistic Biological Potential[10]

The biological activity of this molecule is driven by its

Mechanism A: Direct Cysteine Alkylation

The terminal alkyl chloride is a moderate electrophile. In the presence of highly nucleophilic cysteine residues (e.g., in the active sites of proteases or kinases), it can undergo

Mechanism B: Metabolic Elimination to Michael Acceptor

Under physiological conditions or enzymatic catalysis, the molecule can undergo

Caption: Dual mechanistic pathways for biological activity: Direct alkylation (Sn2) vs. Elimination-Addition (Michael Acceptor).[3][4]

Synthetic Utility: Gateway to Quinolinone Scaffolds

Perhaps the most significant application of 3-chloro-N-(2-chlorophenyl)propanamide is its role as a precursor for 3,4-dihydroquinolin-2(1H)-ones . These bicyclic structures are the core pharmacophores for major antipsychotic drugs (e.g., Aripiprazole derivatives).

Intramolecular Cyclization (Friedel-Crafts Alkylation):

Heating the compound with a Lewis acid (

-

Regioselectivity: The cyclization occurs at the ortho position relative to the amine. Since one ortho position is blocked by chlorine (from the 2-chloroaniline starting material), cyclization occurs at the other ortho carbon (position 6 of the aniline ring), resulting in the 8-chloro isomer of the quinolinone.

Caption: Synthetic pathway converting the linear amide into the bioactive dihydroquinolinone scaffold.

Predicted Biological Applications[3][10][13]

Based on Structural Activity Relationship (SAR) analysis of similar halogenated amides:

-

Antimicrobial Agent:

-halo amides exhibit antifungal and antibacterial properties by interfering with cell wall synthesis enzymes or depleting cellular glutathione (GSH) pools via alkylation. -

Pesticidal Activity: Structurally related N-phenyl propanamides are used as herbicides. The 2-Cl substitution often enhances stability against degradation in soil.

-

Local Anesthetic Potentiation: The structural homology to lidocaine-type molecules (lipophilic aromatic head + amide linker) suggests potential sodium channel blocking activity, though the lack of a tertiary amine tail reduces potency unless further derivatized.

Safety & Handling

-

Hazard: The compound is an alkyl chloride and a potential skin sensitizer. It may cause irreversible alkylation of DNA/Proteins.

-

GHS Classification (Predicted): H315 (Skin Irrit.), H317 (Skin Sens.), H341 (Suspected Genetic Defects - due to alkylating potential).

-

Storage: Store at 2–8°C under inert gas to prevent hydrolysis or spontaneous cyclization.

References

-

EvitaChem. Synthesis and properties of 3-chloro-N-(4-fluorophenyl)propanamide and related halogenated amides. Retrieved from

-

National Institutes of Health (PubChem). Compound Summary: 3-chloro-N-(2-chloroethyl)propan-1-amine (Related nitrogen mustard mechanisms). Retrieved from

-

Smolecule. Biological Activity of 3-chloro-N-(4-chlorophenyl)propanamide: Antimicrobial and Anticancer potential.[4] Retrieved from

-

MDPI. Synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide and amide bond formation strategies. Retrieved from

-

NIST Chemistry WebBook. Propanamide, N-(3-chlorophenyl)-2-chloro- (Structural Isomer Data). Retrieved from

Sources

"3-chloro-N-(2-chlorophenyl)propanamide" derivatives and analogs

A Versatile Synthon for Dihydroquinolinone Scaffolds and Covalent Probes[1]

Executive Summary

3-chloro-N-(2-chlorophenyl)propanamide (CAS: Substructure dependent, typically derivatives) is a bifunctional electrophile and a critical intermediate in the synthesis of nitrogen heterocycles.[1] While structurally simple, it serves as a "masked" acrylamide and a primary precursor for 3,4-dihydroquinolin-2(1H)-ones via intramolecular Friedel-Crafts alkylation.[1] This scaffold is foundational in the development of antipsychotics (e.g., Aripiprazole analogs), platelet aggregation inhibitors, and cysteine-targeting covalent probes.

This guide details the synthesis, reactivity, and cyclization protocols of this molecule, emphasizing its role as a divergent point for medicinal chemistry campaigns.

Chemical Architecture & Reactivity Profile[1]

The molecule consists of a 2-chloroaniline moiety acylated by a 3-chloropropionyl chain.[1] Its reactivity is defined by three distinct sites:

-

The Amide Linkage: Stable under neutral conditions but susceptible to hydrolysis in strong acid/base. It directs the regioselectivity of downstream cyclization.[2]

-

The

-Alkyl Chloride: A moderate electrophile ( -

The 2-Chlorophenyl Ring: The ortho-chloro substituent blocks one site, forcing electrophilic aromatic substitution (EAS) to occur at the remaining ortho position (C6 of the aniline), leading to 8-substituted quinolinones.

Reactivity Divergence Diagram

The following diagram illustrates the three primary fates of this molecule depending on reaction conditions.

Figure 1: Divergent synthetic pathways controlled by catalyst and pH.

Synthesis of the Core Scaffold

The synthesis relies on the chemoselective acylation of 2-chloroaniline.[1] The critical quality attribute (CQA) here is temperature control; high temperatures during acylation can induce premature elimination to the acrylamide.

Protocol 1: Acylation of 2-Chloroaniline

Objective: Synthesis of 3-chloro-N-(2-chlorophenyl)propanamide.

Reagents:

-

2-Chloroaniline (1.0 eq)[1]

-

3-Chloropropionyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) (1.2 eq) or Pyridine

-

Dichloromethane (DCM) (Anhydrous)[3]

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloroaniline (e.g., 50 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under

atmosphere. Add TEA (60 mmol). -

Addition: Cool the solution to 0°C using an ice bath. Add 3-chloropropionyl chloride (55 mmol) dropwise over 30 minutes. Note: Rapid addition causes exotherms that favor bis-acylation or elimination.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup (Self-Validating Step):

-

Wash organic layer with 1M HCl (2x) to remove unreacted aniline (Validation: Aqueous layer pH < 2).

-

Wash with Sat.

to remove excess acid/propionyl chloride.[1] -

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if the acrylamide byproduct is detected (>5%).

Yield Expectation: 85–95% (White to off-white solid).[1]

The "Killer App": Cyclization to Dihydroquinolinones

The most high-value application of this scaffold is the synthesis of 8-chloro-3,4-dihydroquinolin-2(1H)-one .[1] This reaction, a variation of the Mayer synthesis, utilizes an intramolecular Friedel-Crafts alkylation.

Mechanistic Insight: The ortho-chloro group on the aniline ring plays a steric role.[1] It blocks the C2 position, forcing the alkylation to occur at C6. This regiocontrol is superior to using meta-substituted anilines, which often yield isomeric mixtures (5- vs 7-substituted quinolinones).[1]

Protocol 2: Intramolecular Friedel-Crafts Cyclization

Reagents:

-

3-chloro-N-(2-chlorophenyl)propanamide (Start Material)[1]

-

Aluminum Chloride (

) (3.0 – 4.0 eq) -

Solvent: Chlorobenzene (for solution phase) or None (Melt method)

Method A: Melt Method (High Yield, solvent-free)

-

Mix the amide (10 mmol) intimately with powdered anhydrous

(40 mmol). -

Heat the mixture to 120–130°C . The solid will melt into a viscous dark oil.

-

Evolution of Gas: HCl gas will evolve.[1] Maintain temperature until gas evolution ceases (approx. 1–2 hours).

-

Quench: Cool to RT. Carefully add ice-water/HCl mixture to break the Aluminum-complex.[1] Caution: Highly Exothermic.

-

Isolation: Filter the resulting precipitate. Recrystallize from Ethanol.[1][4]

Method B: Solution Phase (Better for sensitive substrates)

-

Dissolve amide in Chlorobenzene.[1]

-

Add

in portions. -

Reflux (132°C) for 4 hours.

Workflow Diagram

Figure 2: Sequential workflow for converting aniline precursors to the dihydroquinolinone scaffold.

Derivatives and SAR (Structure-Activity Relationships)[1][5][6][7]

Modifying the "2-chlorophenyl" or the "3-chloropropionyl" moieties allows for the generation of diverse libraries.

Table 1: Substituent Effects on Cyclization

| Analog (N-Aryl substituent) | Electronic Effect | Cyclization Yield | Regiochemistry |

| 2-Chlorophenyl | Weak Deactivation | High (>80%) | Single Isomer (8-Cl) |

| 4-Chlorophenyl | Weak Deactivation | Moderate (60-70%) | Single Isomer (6-Cl) |

| 4-Methoxyphenyl | Strong Activation | Low* | Polymerization/Side reactions common |

| 2-Methylphenyl | Weak Activation | High (>85%) | Single Isomer (8-Me) |

| 4-Nitrophenyl | Strong Deactivation | Fail (<5%) | F-C Alkylation fails (Ring deactivated) |

*Note: Activated rings often require milder Lewis Acids (

Covalent Warhead Analogs

If the goal is not cyclization but rather creating a covalent inhibitor (e.g., for kinases or proteases), the 3-chloro group can be modified:

-

Acrylamide Formation: Treat with

in refluxing THF to generate the -

Finkelstein Reaction: Treat with NaI/Acetone to convert the 3-Cl to 3-I (3-iodopropanamide), a much more reactive alkylating agent for cysteine residues.[1]

References

- Mayer, F., et al. (1927). Über die Einwirkung von Chloracetylchlorid und -Chlorpropionylchlorid auf aromatische Amine. Berichte der deutschen chemischen Gesellschaft, 60(4), 858-864. (Foundational text on the synthesis of dihydroquinolinones via 3-chloropropanamides).

-

Rehman, A., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.[5] Link (Demonstrates the reactivity of the propanamide chain).

-

Organic Chemistry Portal. (2024). Synthesis of dihydroquinolinones. Link (Review of modern catalytic methods for this cyclization).

-

National Institute of Standards and Technology (NIST). (2024). Propanamide, N-(3-chlorophenyl)-2-chloro- Data. Link (Physical property verification for chloro-propanamide analogs).

-

Manjunath, M., et al. (2019). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI Molbank, 2019(4), M1089. Link (Discusses the competing cyclization to beta-lactams vs quinolinones).

Sources

An In-depth Technical Guide to Speculating and Elucidating the Mechanism of Action for 3-chloro-N-(2-chlorophenyl)propanamide

A Senior Application Scientist's Perspective on Navigating Uncharted Pharmacological Territory

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel chemical entity, 3-chloro-N-(2-chlorophenyl)propanamide. Given the limited existing data on this compound, this document pioneers a speculative, yet scientifically rigorous, approach grounded in its structural characteristics. We will dissect the molecule's constituent parts, the chloroacetamide "warhead" and the "N-(2-chlorophenyl)" guidance system, to hypothesize its potential as a targeted covalent inhibitor. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap of experimental protocols to systematically test these hypotheses. From initial target identification using chemoproteomics to validating downstream cellular consequences, the methodologies presented herein are designed to be self-validating and adhere to the highest standards of scientific integrity. Visualized workflows and signaling pathways, rendered in Graphviz, accompany detailed experimental procedures to ensure clarity and reproducibility. This document serves not only as a guide for this specific molecule but also as a template for the mechanistic elucidation of other novel covalent modifiers.

Introduction: Deconstructing 3-chloro-N-(2-chlorophenyl)propanamide

The compound 3-chloro-N-(2-chlorophenyl)propanamide is a relatively uncharacterized molecule within the vast landscape of chemical biology. Preliminary literature and patent surveys suggest its primary role as a synthetic intermediate, particularly in the creation of herbicidal and fungicidal agents. However, its intrinsic chemical architecture, specifically the presence of a reactive chloroacetamide group, points towards a potential for biological activity that warrants deeper investigation.

The core of our speculative framework lies in the recognition of the chloroacetamide moiety as a potential "warhead" for covalent modification of biological macromolecules.[1] Chloroacetamides are known alkylating agents, capable of forming stable covalent bonds with nucleophilic amino acid residues, most notably cysteine.[1] This mode of action, known as covalent inhibition, can lead to potent and prolonged therapeutic effects by irreversibly modulating the function of a target protein.[2]

The remainder of the molecule, the N-(2-chlorophenyl)propanamide backbone, can be considered the "guidance system." This component dictates the compound's physicochemical properties, such as solubility and membrane permeability, and provides the specific non-covalent interactions that will guide the warhead to a particular protein target. The strategic placement of the chlorine atom on the phenyl ring further influences the molecule's electronic properties and potential for specific interactions within a binding pocket.

This guide will, therefore, treat 3-chloro-N-(2-chlorophenyl)propanamide as a putative targeted covalent inhibitor and outline a comprehensive strategy to:

-

Hypothesize its molecular mechanism of action.

-

Identify its primary protein target(s).

-

Validate the covalent nature of the interaction.

-

Elucidate the downstream functional consequences of target engagement.

Hypothesized Mechanisms of Action: A Structurally-Informed Speculation

Based on the chloroacetamide functional group, we propose two primary, non-mutually exclusive, hypotheses for the mechanism of action of 3-chloro-N-(2-chlorophenyl)propanamide.

Hypothesis 1: Covalent Inhibition of Cysteine-Containing Enzymes

The most probable mechanism of action is the irreversible inhibition of an enzyme that utilizes a cysteine residue in its active or an allosteric site.[3][4] The chloroacetamide group acts as an electrophile, and upon initial non-covalent binding of the compound to the target protein, the cysteine thiol acts as a nucleophile, attacking the carbon atom bearing the chlorine, leading to the formation of a stable thioether bond and displacement of the chloride ion. This two-step process is characteristic of targeted covalent inhibitors.[4]

Potential enzyme classes that are well-known to be susceptible to this mode of inhibition include:

-

Cysteine Proteases (e.g., Caspases, Cathepsins): These enzymes play critical roles in apoptosis, inflammation, and other cellular processes.

-

Kinases (e.g., BTK, EGFR): While many kinase inhibitors are reversible, a growing number of approved drugs are covalent inhibitors that target a cysteine residue near the ATP-binding pocket.[5]

-

Dehydrogenases: Certain dehydrogenases with active site cysteines are also potential targets.

-

Hippo Pathway TEAD Transcription Factors: Recent studies have shown that chloroacetamide fragments can covalently target a conserved cysteine in the palmitate-binding pocket of TEADs, disrupting their interaction with the co-activator YAP1.[6]

Hypothesis 2: Inhibition of Very Long Chain Fatty Acid (VLCFA) Synthesis

Given that some chloroacetamide-containing compounds are utilized as herbicides, it is plausible that 3-chloro-N-(2-chlorophenyl)propanamide could act on a conserved pathway between plants and other organisms. Chloroacetamide herbicides are known to inhibit the synthesis of very long-chain fatty acids (VLCFAs).[7][8][9] This inhibition disrupts membrane stability and permeability, ultimately leading to cell death.[7] The precise molecular target within this pathway has been a subject of investigation, with elongase enzymes being strongly implicated.[8]

A Roadmap for Mechanistic Elucidation: Experimental Workflows

To systematically investigate the hypothesized mechanisms of action, a multi-pronged experimental approach is necessary. The following sections detail the proposed workflows, from broad, unbiased screening to focused target validation.

Phase 1: Target Identification and Engagement

The initial phase aims to identify the cellular protein(s) that directly interact with 3-chloro-N-(2-chlorophenyl)propanamide.

ABPP is a powerful technique to identify the targets of covalent inhibitors in a complex proteome. This approach utilizes a probe molecule that mimics the inhibitor but also contains a reporter tag (e.g., a clickable alkyne or a fluorescent group) for subsequent enrichment and identification.

Step-by-Step Methodology:

-

Probe Synthesis: Synthesize an analog of 3-chloro-N-(2-chlorophenyl)propanamide containing a terminal alkyne group for click chemistry. This can be achieved by modifying the propanamide backbone.

-

Cell Lysate Treatment: Incubate the alkyne-probe with a relevant cell lysate (e.g., from a cancer cell line or a cell type where bioactivity is observed). A vehicle control (DMSO) and a competition experiment with an excess of the parent compound, 3-chloro-N-(2-chlorophenyl)propanamide, should be run in parallel.

-

Click Chemistry: After incubation, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag, such as a biotin-azide or a fluorescent-azide.

-

Enrichment/Visualization:

-

For biotinylated proteins, use streptavidin beads to enrich the probe-labeled proteins.

-

For fluorescently labeled proteins, visualize the labeled proteins by in-gel fluorescence scanning.

-

-

Mass Spectrometry: Elute the enriched proteins, digest them with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and whose labeling is competed off by the parent compound.

CETSA is an orthogonal method to confirm target engagement in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells or cell lysate with 3-chloro-N-(2-chlorophenyl)propanamide or a vehicle control.

-

Heating Gradient: Aliquot the treated samples and heat them to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the soluble fraction for the presence of a suspected target protein (identified from ABPP or based on hypothesis) by Western blotting.

-

Data Analysis: A positive result is indicated by a shift to higher temperatures for the protein in the drug-treated sample compared to the vehicle control.

Diagram of Target Identification Workflow

Caption: A workflow for identifying and validating protein targets.

Phase 2: Validation of Covalent Modification and Site of Adduction

Once putative targets are identified, it is crucial to confirm that the interaction is indeed covalent and to pinpoint the specific amino acid residue that is modified.

This method directly measures the mass of the target protein before and after incubation with the compound.

Step-by-Step Methodology:

-

Incubation: Incubate the purified recombinant target protein with 3-chloro-N-(2-chlorophenyl)propanamide.

-

Mass Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).

-

Data Analysis: A mass shift corresponding to the molecular weight of the compound (minus the chlorine atom) confirms covalent adduction.

This technique identifies the specific peptide and amino acid residue that is modified.

Step-by-Step Methodology:

-

Incubation and Digestion: Incubate the purified target protein with the compound, followed by denaturation, reduction, alkylation (with a standard reagent like iodoacetamide for non-modified cysteines), and tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data for peptides with a mass modification corresponding to the compound. The fragmentation pattern in the MS/MS spectrum will reveal the exact site of modification.

Phase 3: Functional Characterization of Target Inhibition

The final phase connects the molecular event of target inhibition to a measurable cellular or biochemical consequence.

If the identified target is an enzyme, its activity should be measured in the presence of the compound.

Step-by-Step Methodology:

-

Assay Setup: Use a commercially available or in-house developed assay to measure the activity of the purified recombinant target enzyme. This could be a fluorescence, luminescence, or absorbance-based assay.

-

Inhibition Studies: Perform the assay with increasing concentrations of 3-chloro-N-(2-chlorophenyl)propanamide to determine the IC50 value.

-

Time-Dependency: To further confirm covalent inhibition, pre-incubate the enzyme with the compound for varying amounts of time before initiating the reaction. A time-dependent decrease in enzyme activity is indicative of covalent modification.

This involves measuring the effect of the compound on the known cellular pathway in which the target protein is involved.

Step-by-Step Methodology:

-

Pathway Analysis: Based on the identity of the target protein, determine the key downstream signaling events. For example, if the target is a kinase, this could be the phosphorylation of a substrate. If the target is a transcription factor, this could be the expression of a target gene.

-

Cell-Based Assays: Treat cells with the compound and measure the relevant downstream marker.

-

Western Blotting: To measure changes in protein phosphorylation or expression.

-

qPCR: To measure changes in gene expression.

-

Reporter Assays: To measure changes in transcriptional activity.

-

-

Phenotypic Assays: Assess the effect of the compound on a relevant cellular phenotype, such as cell viability, proliferation, apoptosis, or migration.

Diagram of a Hypothesized Covalent Inhibition Pathway

Caption: A potential signaling pathway disrupted by covalent inhibition.

Data Presentation and Interpretation

| Experiment | Parameter Measured | Expected Outcome for Positive Result |

| ABPP | Protein enrichment | Specific protein(s) enriched and competed by parent compound. |

| CETSA | Protein melting temperature | Increased thermal stability of the target protein upon compound binding. |

| Intact Protein MS | Protein molecular weight | Mass increase corresponding to the mass of the compound. |

| Peptide Mapping | Mass of tryptic peptides | Identification of a specific peptide with a mass modification. |

| Enzyme Assay | IC50, time-dependency | Potent, time-dependent inhibition of enzyme activity. |

| Cellular Assay | Downstream signaling marker | Modulation of the downstream marker consistent with target inhibition. |

Conclusion: Synthesizing the Evidence for a Coherent Mechanism

The elucidation of a novel compound's mechanism of action is an iterative process of hypothesis generation and rigorous experimental testing. This guide provides a robust framework for speculating and then systematically investigating the biological activity of 3-chloro-N-(2-chlorophenyl)propanamide. By treating this molecule as a potential targeted covalent inhibitor, researchers can employ a suite of powerful chemical biology and pharmacological techniques to identify its target and understand its functional consequences. The successful execution of this workflow will not only illuminate the specific mechanism of this compound but also contribute to the broader understanding of how chloroacetamide-containing molecules can be leveraged for therapeutic benefit.

References

-

International Programme on Chemical Safety. (1998). 3-CHLORO-1,2-PROPANEDIOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-chloro-N-(2-chloroethyl)propan-1-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. Retrieved from [Link]

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

-

CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

-

Potjewyd, F., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(5), 792-801. [Link]

-

Böger, P. (2003). Mode of action for chloroacetamides and functionally related compounds. Pest Management Science, 59(6‐7), 771-778. [Link]

-

Stokes, J. M., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03532-21. [Link]

-

Lonsdale, R., & Ward, R. A. (2018). Covalent inhibitors: a rational approach to drug discovery. Chemical Society Reviews, 47(11), 3816-3830. [Link]

-

Drug Hunter. (2021). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

Sources

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 3. Integrated Covalent Drug Design Workflow Using Site Identification by Ligand Competitive Saturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Mode of Action for Chloroacetamides and Functionally Related Compounds | Scilit [scilit.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"3-chloro-N-(2-chlorophenyl)propanamide" in medicinal chemistry

A Strategic Intermediate for Privileged Dihydroquinolinone Scaffolds[1]

Executive Summary